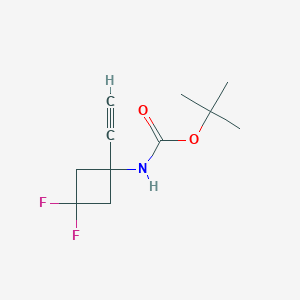
ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate, commonly known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP is a small molecule that belongs to the class of pyrazole derivatives, which have been shown to have a range of biological activities.
Mécanisme D'action
The mechanism of action of BDP involves its ability to undergo a redox reaction with ROS, resulting in the formation of a highly fluorescent product. The reaction is specific to ROS, as BDP does not react with other oxidants or reducing agents. The fluorescence of the product can be measured using a fluorescence microscope or a flow cytometer, allowing for quantitative analysis of ROS levels in living cells.
Biochemical and Physiological Effects:
BDP has been shown to have minimal toxicity in living cells, making it a safe and reliable tool for studying ROS. In addition to its use as a fluorescent probe, BDP has also been studied for its potential applications in cancer therapy. BDP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The mechanism of action involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. BDP has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BDP is its high sensitivity and specificity for ROS, making it a valuable tool for studying the role of ROS in disease. BDP is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of BDP is its low quantum yield, which can limit its sensitivity for detecting low levels of ROS. In addition, the fluorescence of BDP is pH-sensitive, which can affect its performance in different cellular environments.
Orientations Futures
Future research on BDP is focused on improving its sensitivity and specificity for ROS detection. One approach involves the development of BDP derivatives with improved quantum yields and pH stability. Another approach involves the use of BDP in combination with other fluorescent probes to detect multiple ROS species simultaneously. In addition, BDP is being studied for its potential applications in other areas of research, including cancer therapy and anti-inflammatory therapy.
Conclusion:
BDP is a valuable tool for studying the role of ROS in disease, with potential applications in cancer therapy and anti-inflammatory therapy. The synthesis of BDP is relatively easy, making it readily available for use in scientific research. The mechanism of action of BDP involves its ability to undergo a redox reaction with ROS, resulting in the formation of a highly fluorescent product. However, the sensitivity and specificity of BDP for ROS detection can be improved, and future research is focused on developing BDP derivatives with improved properties.
Méthodes De Synthèse
The synthesis of BDP involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of benzylideneacetone with hydrazine hydrate to produce 1-benzyl-3,5-dimethylpyrazole. The resulting compound is then reacted with ethyl oxalyl chloride to produce ethyl (ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-oxoacetate. Finally, the addition of hydroxylamine hydrochloride to the oxoester produces BDP. The overall yield of the synthesis is around 40%.
Applications De Recherche Scientifique
BDP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of BDP as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a role in a range of biological processes, including cell signaling, immune response, and aging. However, excessive ROS production can lead to oxidative stress, which is associated with a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. BDP has been shown to selectively detect ROS in living cells with high sensitivity and specificity, making it a valuable tool for studying the role of ROS in disease.
Propriétés
IUPAC Name |
ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-22-16(20)15(18-21)14-11(2)17-19(12(14)3)10-13-8-6-5-7-9-13/h5-9,21H,4,10H2,1-3H3/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWVRKZRGGJCOB-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=C(N(N=C1C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3004751.png)
![2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3004752.png)


![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004755.png)




![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B3004767.png)

